1H-1,2,3-Triazole-4-carboxamide, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-N-(3-fluorophenyl)-5-methyl-
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Overview
Description
1H-1,2,3-Triazole-4-carboxamide, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-N-(3-fluorophenyl)-5-methyl- is a complex organic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-Triazole-4-carboxamide, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-N-(3-fluorophenyl)-5-methyl- typically involves a multicomponent reaction. This method allows for the efficient production of triazole derivatives from readily available starting materials. The base-catalyzed cyclocondensation of aryl azides with ethyl acetoacetate is a common approach . The reaction conditions often include the use of sodium azide and diazonium salts obtained from anilines .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,3-Triazole-4-carboxamide, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-N-(3-fluorophenyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with hydroxyl or carbonyl groups, while reduction may produce triazole derivatives with additional hydrogen atoms.
Scientific Research Applications
1H-1,2,3-Triazole-4-carboxamide, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-N-(3-fluorophenyl)-5-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazole-4-carboxamide, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-N-(3-fluorophenyl)-5-methyl- involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of glycogen synthase kinase-3, it may interfere with the enzyme’s activity, leading to altered cellular processes . As an antagonist of GABA receptors, it may block the receptor’s function, affecting neurotransmission .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole-3-carboxamide: Another triazole derivative with similar biological activities.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its applications in the synthesis of energetic salts.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Used as a structural platform for designing anticancer molecules.
Uniqueness
1H-1,2,3-Triazole-4-carboxamide, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-N-(3-fluorophenyl)-5-methyl- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its potential as an anticancer agent and its diverse applications in medicinal chemistry make it a valuable compound for further research and development.
Properties
CAS No. |
1049118-97-9 |
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Molecular Formula |
C23H15ClFN5O2 |
Molecular Weight |
447.8 g/mol |
IUPAC Name |
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C23H15ClFN5O2/c1-13-21(23(31)26-17-4-2-3-16(25)11-17)27-29-30(13)18-9-10-20-19(12-18)22(32-28-20)14-5-7-15(24)8-6-14/h2-12H,1H3,(H,26,31) |
InChI Key |
IUENIJLQQMNMOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=CC(=CC=C5)F |
Origin of Product |
United States |
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